molecular formula C11H7ClN4 B2519996 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 92146-30-0

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2519996
CAS RN: 92146-30-0
M. Wt: 230.66
InChI Key: NIKIDIRTPUFWQY-UHFFFAOYSA-N
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Description

“5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their valuable biological properties . They are part of living organisms and play a vital role in various biological procedures .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

Pyrimidine derivatives, including “5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine”, are known to exhibit a wide range of chemical reactions . They can undergo various substitutions and derivatizations, which contribute to their diverse biological activities .

Scientific Research Applications

Anticancer Properties

The compound has shown promising antiproliferative activities against several human cancer cell lines, including MGC-803, HCT-116, and MCF-7. Specifically, compound H12 demonstrated potent activity with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM, respectively. These values were even more favorable than those of the positive drug 5-Fu. Additionally, H12 inhibited the growth and colony formation of MGC-803 cells. Mechanistically, it suppressed the ERK signaling pathway by reducing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Agrobactericides Development

Researchers have explored 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives as potential lead compounds for agrobactericides. These derivatives hold promise for more efficient control of plant pathogens and pests .

CDK2 Inhibition for Cancer Treatment

Small molecules featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been investigated for their selective inhibition of CDK2, a target in cancer therapy. These compounds may offer novel strategies for treating tumors .

Anticonvulsant Activity

Among a series of 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines, compound 29 exhibited anticonvulsant properties. Although less potent than carbamazepine, it showed promise as an alternative anticonvulsant agent .

Transition-Metal Complexes for Parasitic Diseases

Researchers have explored transition-metal complexes containing [1,2,4]triazolo[1,5-a]pyrimidine scaffolds to combat parasitic diseases. These complexes, particularly those involving ruthenium, hold potential for therapeutic applications .

Other Biological Activities

Beyond the mentioned applications, ongoing research investigates additional biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including antimicrobial effects and other pharmacological properties .

Mechanism of Action

properties

IUPAC Name

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKIDIRTPUFWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

92146-30-0
Record name 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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